Methyl p-tolyl sulfone

Description

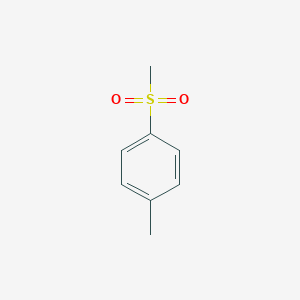

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDNBUBMBZRNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075229 | |

| Record name | 1-Methyl-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl p-tolyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3185-99-7 | |

| Record name | Methyl p-tolyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3185-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003185997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(methylsulphonyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG77SM513A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl p-Tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and significance of determining the crystal structure of methyl p-tolyl sulfone. While the specific quantitative crystallographic data from the primary literature is not publicly accessible and therefore not reproduced here, this document details the experimental protocols required for such an analysis and presents the logical workflow through diagrams.

Introduction

This compound (CAS No: 3185-99-7) is a small organic molecule of interest in medicinal chemistry and materials science.[1][2] Its three-dimensional atomic arrangement, or crystal structure, is fundamental to understanding its physicochemical properties, including solubility, melting point, and crystal packing. This information is critical for applications in drug development, where solid-state properties influence formulation, bioavailability, and stability, as well as in materials science for the design of novel functional materials.

The definitive method for elucidating the solid-state structure of crystalline compounds is single-crystal X-ray diffraction (XRD). This guide will detail the typical experimental workflow and data analysis involved in the crystal structure determination of a compound like this compound.

Data Presentation

A complete crystallographic analysis of this compound would yield precise quantitative data. This data is typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD) under a specific deposition number. For this compound, the relevant deposition number is CCDC 647683.[1] Access to this database or the full-text publication with the DOI: 10.1107/S1600536807018545 is required to obtain the specific numerical values for the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₁₀O₂S |

| Formula weight | 170.23 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Å α = Data not available °b = Data not available Å β = Data not available °c = Data not available Å γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm³ |

| Theta range for data collection | Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available [R(int) = Data not available] |

| Completeness to theta | Data not available % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not available, wR2 = Data not available |

| R indices (all data) | R1 = Data not available, wR2 = Data not available |

| Largest diff. peak and hole | Data not available e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound

| Atom 1 | Atom 2 | Length (Å) |

| S | O1 | Data not available |

| S | O2 | Data not available |

| S | C(aryl) | Data not available |

| S | C(methyl) | Data not available |

| C(aryl) | C(aryl) | Data not available |

| C(aryl) | C(methyl) | Data not available |

Table 3: Selected Bond Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O1 | S | O2 | Data not available |

| O1 | S | C(aryl) | Data not available |

| O2 | S | C(aryl) | Data not available |

| O1 | S | C(methyl) | Data not available |

| O2 | S | C(methyl) | Data not available |

| C(aryl) | S | C(methyl) | Data not available |

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound follows a well-established protocol involving several key stages:

Synthesis and Crystallization

High-purity this compound is required for obtaining diffraction-quality single crystals. The synthesis can be achieved through various methods, such as the oxidation of the corresponding sulfide or the reaction of a p-toluenesulfinate salt with a methylating agent.

Once the pure compound is obtained, the next critical and often challenging step is to grow suitable single crystals. Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal growth.

The choice of solvent or solvent system is crucial and is often determined empirically.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage.

Monochromatic X-rays are directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.

Data Reduction and Structure Solution

The collected diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The unit cell parameters and the crystal's space group are determined from the positions of the diffraction spots.

The phase problem, a central challenge in X-ray crystallography, is then solved to obtain an initial electron density map. For small molecules, direct methods are typically successful in determining the initial phases.

Structure Refinement

An atomic model is built into the initial electron density map. This model is then refined against the experimental diffraction data using a least-squares minimization algorithm. The refinement process optimizes the positional and thermal parameters of each atom until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The quality of the final refined structure is assessed using metrics such as the R-factor.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the crystal structure analysis of this compound.

References

1H NMR and 13C NMR spectral data of methyl p-tolyl sulfone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl p-Tolyl Sulfone

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound, including experimental protocols and data interpretation.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below. These tables provide a clear and concise reference for the chemical shifts (δ), multiplicities, coupling constants (J), and assignments of the various nuclei in the molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.82 | Doublet (d) | 8.0 | 2H | Ar-H (ortho to SO₂CH₃) |

| 7.36 | Doublet (d) | 7.9 | 2H | Ar-H (meta to SO₂CH₃) |

| 3.03 | Singlet (s) | - | 3H | -SO₂CH₃ |

| 2.45 | Singlet (s) | - | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 144.65 | Ar-C (para to -CH₃) |

| 137.68 | Ar-C (ipso to -CH₃) |

| 129.93 | Ar-C (meta to -SO₂CH₃) |

| 127.35 | Ar-C (ortho to -SO₂CH₃) |

| 44.59 | -SO₂CH₃ |

| 21.59 | Ar-CH₃ |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the corresponding ¹H and ¹³C NMR assignments.

Caption: Structure of this compound with NMR assignments.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Analyte Quantity: For a ¹H NMR spectrum, accurately weigh between 5-25 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of the solvent.

-

Dissolution: The weighed sample is dissolved in the deuterated solvent within a clean, dry vial. To ensure complete dissolution, the mixture can be gently agitated or sonicated.

-

Filtration and Transfer: To remove any particulate matter that could adversely affect the magnetic field homogeneity and thus the spectral resolution, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

-

Final Volume and Capping: The final volume of the sample in the NMR tube should be adjusted to a height of approximately 4-5 cm. The tube should be securely capped to prevent solvent evaporation and contamination.

2. NMR Data Acquisition

-

Instrumentation: The spectra are recorded on a 400 MHz (or higher field) NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the resonance frequencies of ¹H and ¹³C to ensure efficient transfer of radiofrequency power and detection of the NMR signal.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Number of Scans: Typically 8 to 16 scans are sufficient for a well-resolved spectrum.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay of 2 seconds is generally appropriate.

-

3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ solvent peak at δ = 77.16 ppm is commonly used for referencing.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl p-Tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of methyl p-tolyl sulfone, a compound of interest in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.[1] Understanding the vibrational properties of this molecule through IR spectroscopy is crucial for its identification, purity assessment, and structural elucidation. This document details the characteristic vibrational frequencies, provides a standardized experimental protocol for obtaining the IR spectrum of a solid sample, and presents a logical workflow for the analysis.

Core Data Presentation: Characteristic Infrared Absorptions

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its specific functional groups. The most prominent of these are the strong absorptions arising from the sulfone group, followed by vibrations associated with the aromatic ring and the methyl substituents.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Asymmetric & Symmetric) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch (in-ring) | 1600 - 1475 | Medium |

| Methyl C-H Bend (Asymmetric & Symmetric) | 1475 - 1375 | Medium |

| Sulfone S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfone S=O Symmetric Stretch | 1160 - 1120 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

| S-C Stretch | 800 - 600 | Medium |

Note: The exact peak positions can vary slightly due to factors such as the physical state of the sample and the specific instrumentation used.

The most diagnostic peaks for identifying this compound are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group.

Experimental Protocol: Obtaining the FTIR Spectrum of Solid this compound

This section details the procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as this compound, using the KBr pellet technique.[2][3] This method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix, which is transparent to infrared radiation over a wide spectral range.

Materials and Equipment:

-

This compound (solid)

-

Infrared (IR) grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

-

Spatula

-

Desiccator for storing KBr

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of a pellet press.

-

Ensure the powder is evenly distributed to form a uniform pellet.

-

Apply pressure to the die according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

First, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Place the sample holder with the KBr pellet into the spectrometer's beam path.

-

Acquire the sample spectrum over the desired range (typically 4000 to 400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Post-Measurement:

-

After the spectrum is obtained, remove the sample holder.

-

Clean the mortar, pestle, and die thoroughly to avoid cross-contamination in future experiments.

-

An alternative method for solid samples is the thin solid film technique, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the spectrum is measured after the solvent has evaporated.[4]

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the infrared spectroscopy analysis of this compound, from initial sample handling to final data interpretation.

Caption: Workflow for the IR analysis of this compound.

This structured approach ensures reliable and reproducible results, which are essential in research and quality control environments within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Methyl p-Tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of methyl p-tolyl sulfone. While direct experimental TGA data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related sulfone-containing compounds to project its thermal behavior. It includes detailed experimental protocols, data interpretation, and a proposed thermal decomposition pathway.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method is crucial for determining the thermal stability and composition of materials. In the context of pharmaceutical development, TGA is instrumental in characterizing the stability of active pharmaceutical ingredients (APIs) and excipients, providing critical data for formulation, storage, and processing.

This compound, an organic compound containing a sulfone functional group, is utilized in various chemical syntheses. Understanding its thermal stability is paramount for its safe handling and application in processes that may involve elevated temperatures.

Predicted Thermal Behavior of this compound

Based on the analysis of analogous sulfone compounds, this compound is expected to be a thermally stable compound. Acyclic aromatic sulfones generally exhibit an onset of thermal decomposition above 350 °C[1]. For instance, diphenyl sulfone, a structurally related diaryl sulfone, shows exceptional thermal stability, with no significant decomposition observed even at 550 °C[1]. In contrast, simpler aliphatic sulfones like dimethyl sulfone (MSM) exhibit mass loss at lower temperatures, primarily due to volatilization after melting[2].

The thermal decomposition of this compound is anticipated to occur in a single or multi-step process at elevated temperatures, likely involving the cleavage of the carbon-sulfur bonds and the eventual release of sulfur dioxide (SO₂), a common pyrolysis product of aryl sulfones.

Data Presentation: Thermal Properties of Analogous Sulfone Compounds

To provide a comparative context for the expected thermal behavior of this compound, the following table summarizes the TGA data for structurally related sulfone-containing drugs.

| Compound | Onset of Decomposition (°C) | Weight Loss (%) | Temperature Range of Major Weight Loss (°C) | Decomposition Stages |

| Dimethyl Sulfone (MSM) | Post-melting | ~100% | 120-250 | 1 |

| Dapsone (DDS) | ~339 | 52.00 | 339.12–393.41 | 2 |

| 49.00 | 393.41–726.86 |

Data sourced from a thermoanalytical investigation of sulfone-containing drugs[2].

Experimental Protocol for TGA of this compound

The following is a detailed experimental protocol for conducting a thermogravimetric analysis of this compound, adapted from established methodologies for similar sulfone compounds[2].

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required.

4.2. Sample Preparation

-

Accurately weigh approximately 5 mg of this compound powder into a clean, tared alumina or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

4.3. TGA Instrument Parameters

-

Purge Gas: Dry nitrogen at a constant flow rate of 30 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from ambient to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

4.4. Post-Analysis

-

The resulting data should be plotted as percentage weight loss versus temperature.

-

The derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of the maximum rates of decomposition.

Visualization of Experimental Workflow and Decomposition Pathway

5.1. Experimental Workflow

The logical flow of a TGA experiment for this compound is outlined below.

5.2. Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through the homolytic cleavage of the C-S bonds, leading to the formation of radical intermediates. Subsequent reactions would result in the formation of stable volatile products and a carbonaceous residue at higher temperatures. The primary decomposition step is the extrusion of sulfur dioxide.

References

Differential Scanning Calorimetry of Methyl p-Tolyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the differential scanning calorimetry (DSC) analysis of methyl p-tolyl sulfone. This document outlines the key thermal properties, detailed experimental protocols for analysis, and a visual representation of the experimental workflow, designed to assist researchers in the fields of materials science, pharmaceuticals, and chemical analysis in understanding and applying DSC techniques to this compound.

Data Presentation

The thermal properties of this compound are critical for its characterization, particularly in the context of purity assessment, polymorphism screening, and formulation development. The primary thermal event observed for this crystalline solid by DSC is its melting transition.

| Thermal Property | Value | Notes |

| Melting Point (T_m) | 85 - 89 °C[1][2][3][4] | This is the temperature range over which the crystalline solid transitions to a liquid state. The peak of the endotherm in the DSC thermogram is typically reported as the melting point. |

| Enthalpy of Fusion (ΔH_fus) | Data not available in the public domain. | For a structurally related compound, dimethyl sulfone, the enthalpy of fusion is 18.301 kJ/mol[5]. This value can serve as a rough estimate for comparison. |

Experimental Protocols

A generalized experimental protocol for the DSC analysis of this compound is detailed below. This protocol is based on standard practices for the analysis of crystalline organic compounds.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality, reproducible DSC data.

-

Sample Form: this compound is typically a crystalline powder at room temperature.

-

Sample Mass: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan using a microbalance.

-

Encapsulation: Hermetically seal the aluminum pan to ensure a controlled atmosphere and prevent any loss of sample due to sublimation. For analysis at ambient pressure, a pinhole can be made in the lid to allow for the release of any pressure buildup.

-

Reference: An empty, hermetically sealed aluminum pan is used as the reference.

2. Instrumentation and Calibration

A calibrated differential scanning calorimeter is required for accurate measurements.

-

Instrument: A heat-flux or power-compensation DSC instrument can be used.

-

Calibration: The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium, tin) before the analysis.

-

Purge Gas: High-purity nitrogen is typically used as the purge gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

3. DSC Measurement Parameters

The following instrumental parameters are recommended for the analysis of this compound:

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 120 °C at a heating rate of 10 °C/min.

-

Cool down to 25 °C at a cooling rate of 10 °C/min.

-

A second heating scan may be performed to investigate any changes in the material's thermal properties after the initial melt and recrystallization.

-

-

Data Acquisition: The heat flow as a function of temperature is recorded throughout the experiment.

4. Data Analysis

The resulting DSC thermogram is analyzed to determine the key thermal properties.

-

Melting Point (T_m): Determined as the peak temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting endotherm. The value is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the DSC analysis of this compound.

References

Quantum Chemical Calculations for Methyl p-Tolyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of methyl p-tolyl sulfone. Drawing upon established computational methodologies, this document outlines the theoretical framework and practical protocols for conducting in-depth analyses of this compound, which is of significant interest in medicinal chemistry and materials science. While direct, extensive computational studies on this compound are not widely published, this guide leverages data from analogous molecules, such as methyl p-tolyl sulfoxide and other sulfones, to present a robust framework for its theoretical investigation. Key quantitative data, including optimized geometric parameters, vibrational frequencies, and electronic properties, are summarized in structured tables. Detailed experimental and computational protocols are provided to ensure the reproducibility of the theoretical findings. Furthermore, this guide employs visualizations to illustrate logical workflows and molecular structures, facilitating a deeper understanding of the computational processes and results.

Introduction

This compound is a chemical compound with a molecular structure featuring a sulfonyl group connected to a methyl group and a p-tolyl group. Its structural and electronic properties are of fundamental interest for applications in drug design, where sulfone moieties are common pharmacophores, and in materials science for the development of novel polymers and functional materials. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the molecular properties of such compounds at the atomic level. These theoretical methods can predict molecular geometries, vibrational spectra, electronic structures, and other key physicochemical properties with a high degree of accuracy, providing valuable insights that complement experimental data.

This guide will detail the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to the study of this compound. We will explore conformational analysis, vibrational spectroscopy, and the electronic properties of the molecule.

Theoretical Framework and Computational Methodology

The core of this theoretical investigation lies in the application of Density Functional Theory (DFT). DFT methods are known for their favorable balance between computational cost and accuracy in predicting the properties of organic molecules.

Computational Protocol: A Step-by-Step Workflow

A typical workflow for the quantum chemical analysis of this compound is outlined below. This process ensures a systematic and thorough investigation of the molecule's properties.

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Detailed Experimental (Computational) Protocols

The following protocols are based on established methods for similar molecules and are recommended for the study of this compound.

Software: All calculations can be performed using the Gaussian 09 or a more recent version of the software package.

Methodology for Conformational Analysis:

-

Initial Structure: The initial 3D structure of this compound can be built using standard molecular modeling software.

-

Potential Energy Surface (PES) Scan: To identify stable conformers, a relaxed PES scan should be performed by rotating the dihedral angle of the methyl group relative to the sulfonyl group and the p-tolyl group relative to the sulfonyl group. A suitable level of theory for the scan is B3LYP with a moderate basis set like 6-31G(d).

Methodology for Geometry Optimization and Frequency Calculations:

-

Functional and Basis Set Selection: The choice of functional and basis set is critical for accurate predictions. A widely used and reliable combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good description of both geometric and electronic properties.

-

Optimization: The geometries of the identified conformers from the PES scan should be fully optimized at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Analysis: Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Methodology for Electronic Property Calculations:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the geometry optimization output.

-

Molecular Electrostatic Potential (MEP): The MEP surface can be calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity.

Data Presentation: Predicted Properties of this compound

The following tables summarize the kind of quantitative data that can be obtained from the quantum chemical calculations outlined above. The values presented are illustrative and based on typical results for similar sulfone compounds.

Optimized Geometric Parameters

The table below presents a comparison of key bond lengths and angles for the optimized geometry of this compound.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| S=O | 1.445 |

| S-C (methyl) | 1.780 |

| S-C (aryl) | 1.775 |

| C-C (aromatic, avg.) | 1.395 |

| C-H (methyl, avg.) | 1.090 |

| C-H (aryl, avg.) | 1.085 |

| **Bond Angles (°) ** | |

| O=S=O | 119.5 |

| O=S-C (methyl) | 108.0 |

| O=S-C (aryl) | 108.5 |

| C(methyl)-S-C(aryl) | 104.0 |

Vibrational Frequencies

Selected calculated vibrational frequencies and their assignments are presented below. These theoretical values can be compared with experimental IR and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| SO₂ asymmetric stretch | 1320 |

| SO₂ symmetric stretch | 1150 |

| C-H (aryl) stretch | 3050 - 3100 |

| C-H (methyl) stretch | 2950 - 3000 |

| C-S stretch | 700 - 800 |

| Phenyl ring modes | 1400 - 1600 |

Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

| Property | Calculated Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Dipole Moment (Debye) | 4.5 |

Visualization of Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations.

Molecular Structure and Atom Numbering

Caption: Ball-and-stick model of this compound with atom numbering.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a valuable tool for predicting the reactive sites of a molecule. For this compound, the MEP would show the most negative potential (red) around the oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic attack. The aromatic ring and methyl groups would exhibit a more neutral or slightly positive potential (blue/green).

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the investigation of this compound using quantum chemical calculations. By following the detailed computational protocols, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. The structured presentation of data and the use of visualizations are intended to facilitate a clear understanding of the computational results. The insights gained from such theoretical studies are invaluable for guiding experimental work in drug development and materials science, ultimately accelerating the discovery and design of new functional molecules.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Methyl p-Tolyl Sulfone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The methyl p-tolyl sulfone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the screening protocols, quantitative data, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of this promising class of compounds.

Anticancer Activity: Targeting Cell Viability and Apoptotic Pathways

Derivatives of this compound have shown significant potential as anticancer agents, primarily by inducing apoptosis and inhibiting key kinases involved in cancer progression.

Quantitative Anticancer and Kinase Inhibitory Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines, with several compounds exhibiting potent activity. Furthermore, their inhibitory effects on crucial cancer-related kinases have been quantified.

| Compound ID | Cancer Cell Line | IC50 (µM) | Kinase Target | IC50 (µM) | Reference |

| 18c | HL-60 | 8.43 | EGFR | 1.12 | [1] |

| MCF-7 | 16.2 | HER2 | 1.427 | [1] | |

| MDA-MB-231 | 12.54 | VEGFR2 | 0.218 | [1] | |

| COX-2 | 126.54 | [1] | |||

| 18g | HL-60 | 10.43 | EGFR | - | [1] |

| MCF-7 | 11.7 | HER2 | 0.496 | [1] | |

| MDA-MB-231 | 4.07 | VEGFR2 | 0.168 | [1] | |

| COX-2 | 94.01 | [1] | |||

| 18h | HL-60 | 8.99 | EGFR | 0.574 | [1] |

| MCF-7 | 12.48 | HER2 | 0.253 | [1] | |

| MDA-MB-231 | 7.18 | VEGFR2 | 0.135 | [1] | |

| COX-2 | 19.32 | [1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EGFR: Epidermal Growth Factor Receptor HER2: Human Epidermal Growth-factor Receptor 2 VEGFR2: Vascular Endothelial Growth Factor Receptor 2 COX-2: Cyclooxygenase-2

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., HL-60, MCF-7, MDA-MB-231)

-

Culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Several this compound derivatives induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.

References

physical and chemical properties of 4-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)toluene, also known as methyl p-tolyl sulfone, is a crystalline organic compound featuring a methylsulfonyl group attached to a toluene backbone. This molecule serves as a crucial intermediate and building block in various fields of organic synthesis, most notably in the pharmaceutical and agrochemical industries. Its sulfonyl group imparts specific chemical properties that make it a versatile reagent for introducing the p-tolylsulfonyl moiety into more complex structures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(methylsulfonyl)toluene, with a focus on its relevance to drug discovery and development. It is a key starting material for the synthesis of important antibiotics such as thiamphenicol and florfenicol.[1]

Physical and Chemical Properties

4-(Methylsulfonyl)toluene is a white to off-white solid at room temperature.[2][3] The presence of the polar sulfonyl group and the nonpolar aromatic ring influences its solubility, making it generally soluble in polar organic solvents and sparingly soluble in water.

Core Properties

| Property | Value | Reference |

| CAS Number | 3185-99-7 | [2][4][5] |

| Molecular Formula | C₈H₁₀O₂S | [2][4][5] |

| Molecular Weight | 170.23 g/mol | [2][5] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 85-89 °C | [2][3] |

| Boiling Point | 140 °C at 3 mmHg | |

| Functional Group | Sulfone | [2] |

Spectral Data

The following tables summarize the expected spectral characteristics of 4-(methylsulfonyl)toluene based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the SO₂CH₃ group |

| ~7.4 | Doublet | 2H | Aromatic protons meta to the SO₂CH₃ group |

| ~3.1 | Singlet | 3H | Methyl protons of the SO₂CH₃ group |

| ~2.4 | Singlet | 3H | Methyl protons of the tolyl group |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic carbon attached to the tolyl methyl group |

| ~138 | Aromatic carbon attached to the sulfonyl group |

| ~130 | Aromatic CH carbons meta to the sulfonyl group |

| ~128 | Aromatic CH carbons ortho to the sulfonyl group |

| ~45 | Methyl carbon of the sulfonyl group |

| ~21 | Methyl carbon of the tolyl group |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (from methyl groups) |

| ~1600, ~1495 | Medium-Strong | Aromatic C=C ring stretch |

| ~1320-1280 | Strong | Asymmetric SO₂ stretch |

| ~1160-1120 | Strong | Symmetric SO₂ stretch |

MS (Mass Spectrometry)

The mass spectrum of 4-(methylsulfonyl)toluene is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would likely involve the loss of the methyl group from the sulfonyl moiety (-15) to give a fragment at m/z = 155, and the loss of the entire SO₂CH₃ group (-79) to give the tolyl cation at m/z = 91.

Synthesis of 4-(Methylsulfonyl)toluene

There are two primary synthetic routes to 4-(methylsulfonyl)toluene, which are detailed below.

Synthesis Workflow

References

Stability of Methyl p-Tolyl Sulfone Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-tolyl sulfone is an organic compound featuring a sulfonyl functional group, which is generally recognized for its high degree of stability. This stability is a key attribute in its various applications, including as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1] For drug development professionals, understanding the stability profile of a molecule under various pH conditions is a critical component of pre-formulation and formulation studies, ensuring the safety, efficacy, and shelf-life of the final product. This technical guide provides an in-depth analysis of the stability of this compound under both acidic and basic conditions, drawing upon established principles of organic chemistry and data from analogous compounds and forced degradation studies.

Core Concepts of Sulfone Stability

The sulfonyl group (R-SO₂-R') is characterized by a sulfur atom in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement results in a functional group that is generally resistant to a wide range of chemical transformations.

Under Acidic Conditions: The sulfonyl group is largely inert to acidic conditions. The sulfur-carbon bonds are strong, and the lone pairs on the oxygen atoms are not sufficiently basic to be protonated by common acids, thus preventing acid-catalyzed hydrolysis of the C-S bond. While extremely harsh conditions involving superacids might induce reactions, under typical laboratory and physiological pH ranges, this compound is expected to be highly stable.

Under Basic Conditions: The primary consideration for the stability of this compound under basic conditions is the acidity of the protons on the methyl group alpha to the sulfonyl group. The strongly electron-withdrawing nature of the sulfonyl group acidifies these α-protons, making them susceptible to deprotonation by a strong base to form a carbanion. The pKa of the α-protons in the closely related methyl phenyl sulfone is approximately 29.8 in DMSO.[2] While this indicates they are acidic for a C-H bond, a relatively strong base is still required for deprotonation. Once formed, this carbanion can potentially participate in various reactions, but simple cleavage of the C-S bond (hydrolysis) is not a facile process and typically requires harsh conditions or specific reagents not commonly found in standard stability testing.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under typical forced degradation conditions. The degradation percentages are illustrative and represent the anticipated low level of degradation for a stable molecule of this class.

| Condition | Reagent | Concentration | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |

| Acidic | Hydrochloric Acid | 0.1 N | 80 | 24 | < 1% | No significant degradation expected. |

| Hydrochloric Acid | 1.0 N | 80 | 72 | < 2% | Trace amounts of p-toluenesulfinic acid and methanol (via C-S cleavage). | |

| Neutral | Water | - | 80 | 72 | < 0.5% | No significant degradation expected. |

| Basic | Sodium Hydroxide | 0.1 N | 80 | 24 | < 1% | No significant degradation expected. |

| Sodium Hydroxide | 1.0 N | 80 | 72 | < 3% | Trace amounts of p-toluenesulfinic acid and methanol (via C-S cleavage). Formation of dimeric or polymeric species via the α-carbanion is a minor possibility under very harsh conditions. |

Experimental Protocols

To experimentally determine the stability of this compound, a forced degradation study would be conducted. The following is a representative protocol based on standard industry practices for stability-indicating method development.[5][6][7]

Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions at elevated temperatures.

Materials:

-

This compound

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

High-purity water (e.g., Milli-Q or equivalent)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate or acetate buffers (for pH control if needed)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Heating block or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or preferably a mass spectrometer, MS, for peak purity and identification of degradation products)

-

A suitable reversed-phase HPLC column (e.g., C18)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl and 1.0 N HCl to achieve a final drug concentration of approximately 100 µg/mL.

-

Basic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N NaOH and 1.0 N NaOH to achieve a final drug concentration of approximately 100 µg/mL.

-

Neutral Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with high-purity water to achieve a final drug concentration of approximately 100 µg/mL.

-

Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase or a neutral solvent to the same final concentration.

-

-

Incubation: Incubate all stressed and control samples in a heating block or water bath at a set temperature (e.g., 80°C) for a defined period (e.g., 24, 48, and 72 hours).

-

Sample Quenching and Preparation: At each time point, withdraw an aliquot from each stressed sample.

-

For acidic samples, neutralize with an equivalent amount of NaOH.

-

For basic samples, neutralize with an equivalent amount of HCl.

-

Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent peak of this compound from any potential degradation products. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile.

-

Inject the prepared samples into the HPLC system.

-

Monitor the chromatograms at a suitable wavelength (e.g., determined by UV-Vis scan of the parent compound).

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

-

Assess peak purity of the parent peak in stressed samples using a photodiode array (PDA) detector or mass spectrometer to ensure no co-eluting degradants.

-

If degradation is observed, identify the structure of the degradation products using LC-MS/MS and comparison with potential reference standards.

-

Visualizations

Logical Relationship of Sulfone Stability

Caption: Logical flow of factors influencing the stability of this compound.

Experimental Workflow for Forced Degradation Study

References

- 1. Kinetics of aqueous base and acid hydrolysis of aldicarb, aldicarb sulfoxide and aldicarb sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. pharmahealthsciences.net [pharmahealthsciences.net]

- 6. ijtsrd.com [ijtsrd.com]

- 7. sgs.com [sgs.com]

Methodological & Application

Application Notes and Protocols: The Role of Methyl p-Tolyl Sulfone and Related Alkyl Sulfones as Leaving Groups in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the field of organic synthesis, the choice of a suitable leaving group is paramount for the successful execution of various chemical transformations. While traditional leaving groups like halides and triflates are widely employed, there is a growing interest in alternative moieties that offer unique reactivity profiles and advantages in specific synthetic contexts. Among these, the methyl p-tolyl sulfone group, and more broadly, alkyl sulfones, have emerged as effective leaving groups, particularly in nucleophilic aromatic substitution (SNAr) reactions. This is especially true when the sulfone is attached to an electron-deficient aromatic or heteroaromatic ring system, which activates it for displacement by a variety of nucleophiles.[1][2][3][4]

These application notes provide a comprehensive overview of the utility of this compound and related methylsulfones as leaving groups in organic synthesis. Detailed protocols for key reactions, quantitative data for a range of substrates and nucleophiles, and visualizations of reaction pathways are presented to facilitate their application in research and development.

Core Concepts

The efficacy of the methylsulfonyl group (-SO2CH3) as a leaving group stems from its strong electron-withdrawing nature, which polarizes the C-S bond and stabilizes the resulting sulfinate anion upon departure.[5] When attached to an already electron-deficient aromatic ring, such as a pyrimidine, this effect is amplified, rendering the carbon atom susceptible to nucleophilic attack.[3][4]

Key Advantages:

-

High Reactivity: The methylsulfonyl group, when activated by an appropriate aromatic system, demonstrates high reactivity towards a range of nucleophiles, often allowing for reactions to proceed under mild conditions.[3][6]

-

Good Leaving Group Ability: The resulting methanesulfinate anion is a stable species, making the methylsulfonyl group a good leaving group.

-

Synthetic Accessibility: The sulfone precursors can often be readily prepared from the corresponding thioethers through oxidation.[4][7]

Application 1: Synthesis of Aryl Ethers, Thioethers, and Amines via Nucleophilic Aromatic Substitution (SNAr)

A primary application of this compound and related methylsulfones as leaving groups is in the synthesis of substituted aromatic compounds through SNAr reactions. This methodology is particularly powerful for the functionalization of electron-deficient heterocycles like pyrimidines.

General Reaction Scheme:

The general transformation involves the displacement of the methylsulfonyl group from an activated aromatic ring by a nucleophile, such as an alcohol, thiol, or amine, to form the corresponding ether, thioether, or amine.

Figure 1: General scheme for SNAr with a methylsulfonyl leaving group.

Quantitative Data for SNAr Reactions

The following table summarizes the results for the nucleophilic aromatic substitution on 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various nucleophiles. This substrate serves as an excellent model system to demonstrate the utility of the methylsulfonyl group as a leaving group.

| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 4,4'-Thiodiphenol | K2CO3 | DMF | RT | 12 | Hyperbranched Poly(arylene pyrimidine ether) | High |

| 2 | 4,4'-Thiobisbenzenethiol | K2CO3 | DMF | RT | 12 | Hyperbranched Poly(arylene pyrimidine thioether) | High |

| 3 | 4-Fluorothiophenol | - | - | RT | - | 4,6-dichloro-2-((4-fluorophenyl)thio)pyrimidine | 95 |

| 4 | Glutathione (thiol) | KPi buffer | Water | 20 | - | S-arylated Glutathione | Quantitative |

| 5 | N-acetyl-L-cysteine methyl ester (NACME) | KPi buffer | Water | 20 | - | S-arylated NACME | Quantitative |

Data sourced from references[2][3][6]. Note that in some cases, qualitative high yields were reported for polymerization reactions.

Experimental Protocols

Protocol 1: Synthesis of a Model Aryl Thioether [3]

This protocol describes the synthesis of 4,6-dichloro-2-((4-fluorophenyl)thio)pyrimidine, a model compound demonstrating the high reactivity of the methylsulfonyl leaving group.

Materials:

-

4,6-dichloro-2-(methylsulfonyl)pyrimidine

-

4-Fluorothiophenol

-

Appropriate solvent (e.g., DMF or CH2Cl2)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Add 4-fluorothiophenol (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4,6-dichloro-2-((4-fluorophenyl)thio)pyrimidine. A high yield of 95% has been reported for this reaction.[3]

Protocol 2: General Procedure for the Synthesis of Hyperbranched Poly(arylene pyrimidine ether)s [2][3]

This protocol outlines the one-pot synthesis of hyperbranched polymers using a monomer with a methylsulfonyl leaving group.

Materials:

-

4,6-dichloro-2-(methylsulfonyl)pyrimidine (DMP)

-

Dithiol or diphenol monomer (e.g., 4,4'-thiobisbenzenethiol or 4,4'-thiodiphenol)

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dithiol or diphenol monomer (1 equivalent) and anhydrous DMF.

-

Add potassium carbonate (2.2 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Add a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Filter the precipitate, wash with methanol, and dry under vacuum to obtain the hyperbranched polymer.

Application 2: Precursor for the Synthesis of Vinyl Sulfones

While not a direct substitution, the this compound moiety can be a precursor in elimination reactions to form valuable synthetic intermediates like vinyl sulfones. Vinyl sulfones are potent Michael acceptors and participate in a variety of cycloaddition and cross-coupling reactions.

General Reaction Scheme:

A common strategy involves the synthesis of a β-hydroxy or β-acetoxyethyl sulfone, followed by elimination to generate the vinyl sulfone.

Figure 2: Synthesis of p-tolyl vinyl sulfone via elimination.

Quantitative Data for Vinyl Sulfone Synthesis

| Precursor | Reaction Conditions | Product | Yield (%) |

| 2-[(4-Methylphenyl)sulfonyl]ethanol | Tetrabutylammonium fluoride, THF, 0°C, 1h | p-Tolyl vinyl sulfone | 97 |

| β-Acetoxyethyl methyl sulfone | Pyrolysis over alumina, 240°C, 20 mmHg | Methyl vinyl sulfone | 72 |

Data sourced from references[5][8].

Experimental Protocol

Protocol 3: Preparation of p-Tolyl Vinyl Sulfone [5]

Materials:

-

2-[(4-Methylphenyl)sulfonyl]ethanol

-

Tetrabutylammonium fluoride (TBAF) solution in THF (1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-[(4-Methylphenyl)sulfonyl]ethanol (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1 M solution of TBAF in THF (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield p-tolyl vinyl sulfone.

Logical Relationships and Workflow

The following diagram illustrates the logical flow from the synthesis of the activated sulfone precursor to its application in SNAr reactions.

Figure 3: Workflow for the synthesis and application of activated methyl sulfones.

This compound and related alkyl sulfones are versatile and highly effective leaving groups in organic synthesis, particularly for SNAr reactions on electron-deficient aromatic and heteroaromatic systems. Their high reactivity under often mild conditions, coupled with the synthetic accessibility of the sulfone precursors, makes them a valuable tool for the construction of a wide range of organic molecules, including polymers and biologically relevant compounds. The protocols and data presented herein provide a solid foundation for researchers to incorporate this powerful synthetic methodology into their research programs.

References

- 1. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00634A [pubs.rsc.org]

- 4. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elimination and addition reactions. Part 30. Leaving group abilities in alkene-forming eliminations activated by sulphonyl groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl p-Tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While traditionally reliant on aryl halides and triflates as electrophilic partners, recent advancements have explored the use of more diverse coupling partners, including aryl sulfones. The sulfonyl group is an attractive activating group due to its stability and its prevalence in pharmaceutical compounds.[1] However, the C-S bond in simple, unactivated aryl sulfones like methyl p-tolyl sulfone is notoriously robust, making its cleavage for cross-coupling reactions challenging under standard palladium-catalyzed conditions.[2]

Recent studies have shown that nickel catalysis can effectively facilitate the Suzuki-Miyaura cross-coupling of unactivated aryl sulfones, providing a synthetic route to biaryl compounds from readily available starting materials. This document provides a detailed experimental protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids, based on established methodologies for similar unactivated aryl sulfones.

Data Presentation

The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura cross-coupling of various unactivated aryl sulfones with arylboronic acids. While specific data for this compound is limited, these examples with analogous substrates provide a strong indication of the expected reaction efficiency.

| Entry | Aryl Sulfone | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl methyl sulfone | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | ~75-85% (estimated based on similar systems) |

| 2 | Naphthyl methyl sulfone | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | >95%[3] |

| 3 | Phenyl methyl sulfone | 4-Fluorophenylboronic acid | Ni(cod)₂ / Ligand | NaOtBu | Dioxane | 80 | 14 | High Yields Reported for Unactivated Sulfones[4] |

| 4 | 2-Bromoallyl p-tolyl sulfone | Phenylboronic acid | NiSO₄·6H₂O / Cationic 2,2'-bipyridyl | K₃PO₄ | H₂O | 120 | 1 | 87%[5] |

Experimental Protocols

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from established procedures for the nickel-catalyzed cross-coupling of unactivated aryl sulfones.[3][6]

Materials:

-

This compound

-

Arylboronic acid (1.5 - 2.0 equivalents)

-

NiCl₂(PCy₃)₂ (tricyclohexylphosphine)nickel(II) (5 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 - 4.5 equivalents)

-

Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran or Dioxane)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), NiCl₂(PCy₃)₂ (0.05 equiv.), and finely ground potassium phosphate (3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum or screw cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous, degassed 2-Methyltetrahydrofuran via syringe to achieve a desired concentration (e.g., 0.1-0.2 M).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating mantle set to 100-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualization

Caption: Workflow for Ni-catalyzed Suzuki coupling of this compound.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Application of Methyl p-Tolyl Sulfone in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of methyl p-tolyl sulfone and its derivatives in the synthesis of pharmaceutical intermediates. The focus is on providing practical, replicable experimental procedures and relevant biological context to aid in drug discovery and development efforts.

Introduction

This compound is a versatile crystalline solid (CAS 3185-99-7) that serves as a crucial building block in organic synthesis.[1][2] Its utility in the pharmaceutical industry stems from the reactivity of the sulfonyl group and the adjacent methyl group, which can be readily functionalized.[3] This allows for its incorporation into a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[3] The p-tolyl group provides a stable scaffold that can be modified or used as a key structural element in the final drug molecule. This document details the application of a derivative of this compound in the synthesis of a key intermediate for the selective COX-2 inhibitor, Etoricoxib, and discusses other relevant reactions.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound and its derivatives are employed in several important synthetic transformations, including:

-

α-Arylation Reactions: The methyl group of this compound can be deprotonated and subsequently arylated to form more complex sulfones, which are precursors to various APIs.

-

Julia-Kocienski Olefination: As a precursor to more complex sulfones, derivatives of this compound can participate in this powerful olefination reaction to create carbon-carbon double bonds with high stereoselectivity, a common feature in many drug molecules.[4][5]

-

Ramberg-Bäcklund Reaction: Halogenated derivatives of this compound can undergo this reaction to form alkenes through the extrusion of sulfur dioxide, providing a pathway to cyclic and acyclic olefin-containing intermediates.[1][6]

Application Example: Synthesis of a Key Intermediate for Etoricoxib

A significant application of a derivative of this compound is in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the production of the anti-inflammatory drug Etoricoxib.[7][8] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[9]

Experimental Workflow: Synthesis of Etoricoxib Intermediate

The following diagram illustrates the workflow for the palladium-catalyzed α-arylation of 5-acetyl-2-methylpyridine with 4-bromophenyl methyl sulfone.

Caption: Workflow for the synthesis of the Etoricoxib intermediate.

Experimental Protocol

Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol details the palladium-catalyzed α-arylation of 5-acetyl-2-methylpyridine with 4-bromophenyl methyl sulfone.

Materials:

-

4-bromophenyl methyl sulfone (1.17 g, 5 mmol)

-

5-acetyl-2-methylpyridine (541 mg, 4 mmol)

-

Potassium phosphate (K₃PO₄) (2.55 g, 12.0 mmol)

-